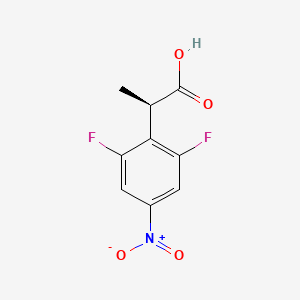

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid

Descripción general

Descripción

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is a chiral compound characterized by the presence of two fluorine atoms and a nitro group on a phenyl ring, attached to a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid typically involves the introduction of the difluoro and nitro groups onto a phenyl ring, followed by the attachment of the propanoic acid moiety. Common synthetic routes include:

Fluorination: The difluoro groups are typically introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Coupling Reactions: The final step involves coupling the substituted phenyl ring with a propanoic acid derivative under conditions that favor the formation of the desired chiral center.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods often utilize advanced catalysts and optimized reaction conditions to ensure high purity and scalability.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group (-NO₂) at the para position undergoes reduction to form an amine derivative. This reaction is typically catalyzed by hydrogen gas with palladium or platinum catalysts, or via hydrides like lithium aluminum hydride (LiAlH₄).

Reaction Conditions

-

Catalytic Hydrogenation : H₂ gas with Pd/C or Pt catalysts under atmospheric pressure .

-

Hydride Reduction : LiAlH₄ in dry THF or diethyl ether.

Major Product

-

4-Aminophenyl Derivative : Reduction yields (2R)-2-(2,6-difluoro-4-aminophenyl)propanoic acid, which can further react (e.g., acylation or nucleophilic substitution).

Esterification of the Carboxylic Acid

The carboxylic acid group (-COOH) reacts with alcohols to form esters, a common reaction for carboxylic acids.

Reaction Conditions

-

Alcohol : Methanol, ethanol, or other alcohols.

-

Catalyst : Acid catalysts (e.g., HCl, H₂SO₄) or bases (e.g., NaOH).

Major Product

-

Propanoic Acid Esters : E.g., methyl or ethyl esters, useful for enhancing lipophilicity or as intermediates in further synthesis.

Decarboxylation

Heating the compound under acidic or basic conditions can lead to decarboxylation, releasing CO₂ and forming an alkane.

Reaction Conditions

-

Temperature : Elevated temperatures (e.g., reflux in water or organic solvents).

-

Catalyst : Acidic (e.g., H₂SO₄) or basic conditions (e.g., KOH).

Major Product

-

Alkyl Chain Shortening : The carboxylic acid group (-COOH) is eliminated, yielding (2R)-2-(2,6-difluoro-4-nitrophenyl)propane.

Fluorine Substitution

Reaction Conditions

-

Nucleophile : Amide ions (NH₂⁻) or hydroxide ions (OH⁻).

-

Temperature : High temperatures (e.g., >200°C).

Major Product

-

Substituted Aromatic Derivatives : Fluorine replaced by nucleophiles (e.g., -NH₂ or -OH groups).

Comparative Analysis of Key Reactions

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Nitro Group Reduction | H₂/Pd/C or LiAlH₄ in THF | (2R)-2-(2,6-difluoro-4-aminophenyl)propanoic acid |

| Esterification | Alcohol + HCl/H₂SO₄ | Methyl/ethyl esters of the acid |

| Decarboxylation | Heat (acidic/basic conditions) | (2R)-2-(2,6-difluoro-4-nitrophenyl)propane |

| Fluorine Substitution | NH₂⁻ or OH⁻ at high temperatures (>200°C) | Substituted aromatic derivatives (e.g., -NH₂/-OH) |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of pharmaceutical agents with potential anti-inflammatory and analgesic properties. Its structure allows for modifications that enhance biological activity while minimizing adverse effects.

Therapeutic Uses

Research indicates that derivatives of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid can be effective in treating conditions such as:

These therapeutic applications are attributed to the compound's ability to inhibit neutrophil chemotaxis and degranulation, which are critical processes in inflammatory responses.

Materials Science

In materials science, this compound is utilized for developing advanced materials such as polymers and coatings. The introduction of fluorine enhances the chemical stability and performance characteristics of these materials.

Properties of Fluorinated Compounds

Fluorinated compounds often exhibit:

These attributes make them valuable in applications ranging from protective coatings to high-performance materials.

Biological Studies

The compound is employed in biochemical research to investigate enzyme interactions and metabolic pathways. Its unique structure allows researchers to explore its binding affinity with various biological targets.

Industrial Applications

This compound finds utility in the synthesis of agrochemicals and specialty chemicals. Its versatile nature allows for the development of novel compounds with enhanced efficacy in agricultural applications.

Agrochemical Development

The compound can be modified to create herbicides or pesticides that are more effective at lower concentrations, reducing environmental impact while maintaining agricultural productivity .

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory drugs | Reduced side effects, targeted action |

| Materials Science | Advanced polymers and coatings | Enhanced stability and performance |

| Biological Studies | Enzyme interaction studies | Insights into disease mechanisms |

| Industrial Applications | Synthesis of agrochemicals | Increased efficacy with lower environmental impact |

Case Studies

- Anti-inflammatory Efficacy : A study demonstrated that derivatives of this compound significantly inhibited neutrophil chemotaxis induced by interleukin-8, showcasing its potential in treating inflammatory diseases .

- Material Development : Research on fluorinated polymers highlighted the enhanced chemical resistance conferred by incorporating this compound into polymer matrices .

- Agrochemical Applications : Modifications of the compound led to the development of new herbicides that demonstrated improved efficacy against resistant weed species while minimizing ecological impacts .

Mecanismo De Acción

The mechanism of action of (2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and difluoro groups can enhance binding affinity and specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

(2R)-2-(2,6-Dichloro-4-nitrophenyl)propanoic acid: Similar structure but with chlorine atoms instead of fluorine.

(2R)-2-(2,6-Difluoro-4-aminophenyl)propanoic acid: Reduction product of the nitro compound.

(2R)-2-(2,6-Difluoro-4-methylphenyl)propanoic acid: Methyl group instead of nitro group.

Uniqueness

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is unique due to the combination of difluoro and nitro groups, which impart distinct chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability, binding affinity, and specificity in various applications.

Actividad Biológica

(2R)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C11H10F2N1O4

- Molecular Weight : 265.20 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Prostaglandin Synthesis : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain .

- Modulation of Neurotransmitter Receptors : There is evidence suggesting that this compound may act as a modulator for certain neurotransmitter receptors, potentially influencing neuronal signaling pathways related to pain and inflammation .

Biological Activities

The biological activities associated with this compound include:

-

Anti-inflammatory Effects :

- Studies indicate that the compound exhibits significant anti-inflammatory properties by inhibiting the production of inflammatory cytokines and mediators .

- Case Study : In a murine model of arthritis, administration of the compound led to a marked reduction in joint swelling and inflammatory markers compared to control groups.

-

Analgesic Properties :

- The compound has been evaluated for its analgesic effects in various animal models. It has demonstrated efficacy in reducing pain responses associated with inflammatory conditions .

- Research Finding : A study showed that doses of the compound significantly decreased pain scores in models of acute and chronic pain.

- Neuroprotective Effects :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2R)-2-(2,6-difluoro-4-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-4(9(13)14)8-6(10)2-5(12(15)16)3-7(8)11/h2-4H,1H3,(H,13,14)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZPGURBRHOGGM-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)[N+](=O)[O-])F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1F)[N+](=O)[O-])F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.